molecular formula C8H7BrOS B2952966 2-(4-Bromothiophen-3-yl)cyclobutan-1-one CAS No. 2375274-29-4

2-(4-Bromothiophen-3-yl)cyclobutan-1-one

Cat. No.: B2952966
CAS No.: 2375274-29-4
M. Wt: 231.11
InChI Key: DTOGMNKCJQJXPA-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-3-yl)cyclobutan-1-one is a chemical compound with the molecular formula C8H7BrOS It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a cyclobutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-3-yl)cyclobutan-1-one typically involves the bromination of thiophene followed by a cyclization reaction to form the cyclobutanone ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-3-yl)cyclobutan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization and Ring-Opening Reactions: The cyclobutanone ring can participate in cyclization or ring-opening reactions, leading to the formation of new cyclic or acyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromothiophen-3-yl)cyclobutan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for drug discovery and development.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound may be used in studies related to its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorothiophen-3-yl)cyclobutan-1-one
  • 2-(4-Methylthiophen-3-yl)cyclobutan-1-one
  • 2-(4-Fluorothiophen-3-yl)cyclobutan-1-one

Uniqueness

2-(4-Bromothiophen-3-yl)cyclobutan-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2-(4-bromothiophen-3-yl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c9-7-4-11-3-6(7)5-1-2-8(5)10/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOGMNKCJQJXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1C2=CSC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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